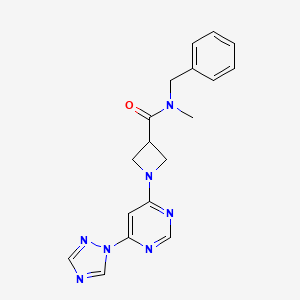

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide

Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide features a pyrimidine core substituted at the 6-position with a 1,2,4-triazole ring. The azetidine (four-membered saturated ring) at the 4-position is functionalized with a carboxamide group bearing N-benzyl and N-methyl substituents. This structural design combines rigidity (azetidine) with aromatic heterocycles (pyrimidine, triazole) and lipophilic/hydrogen-bonding groups (benzyl, methyl), making it a candidate for drug discovery, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name |

N-benzyl-N-methyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-23(8-14-5-3-2-4-6-14)18(26)15-9-24(10-15)16-7-17(21-12-20-16)25-13-19-11-22-25/h2-7,11-13,15H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFVKRQPGUXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide represents a novel synthetic molecule that integrates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyrimidine structures. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis (MTB) with minimal inhibitory concentrations (MIC) as low as 0.0625 μg/mL against drug-susceptible strains . The integration of the azetidine moiety in our compound may enhance its interaction with bacterial enzymes, potentially leading to increased efficacy.

Antioxidant Activity

Compounds featuring triazole rings have been recognized for their antioxidant properties. Research indicates that triazole derivatives exhibit considerable free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases . The antioxidant capacity of our compound could be evaluated through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes such as dihydrofolate reductase and other critical metabolic enzymes in pathogens.

- DNA Intercalation : The aromatic nature of the pyrimidine ring may allow for intercalation into DNA structures, disrupting replication and transcription processes in microbial cells.

Study 1: Antitubercular Activity

In a recent study focusing on the synthesis of benzamide derivatives, compounds similar to our target showed promising antitubercular activity with MIC values below 0.125 μg/mL against multidrug-resistant strains . These findings suggest that our compound may possess similar or enhanced activity due to its unique structural features.

Study 2: Antioxidant Evaluation

Another study evaluated the antioxidant properties of various triazole derivatives. Compounds demonstrated significant inhibition percentages in DPPH assays, suggesting that our compound could be tested similarly to assess its potential as an antioxidant agent .

Table 1: Biological Activity Comparison

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1H-1,2,4-triazole exhibit notable antimicrobial properties. For instance, studies have synthesized compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide and tested them against various strains of bacteria and fungi. The triazole moiety is particularly effective against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .

Antifungal Activity

The compound's structure allows it to interact with fungal cell membranes, making it a candidate for antifungal drug development. Compounds with similar triazole structures have been reported to possess antifungal activity against pathogens such as Candida species . This application is critical given the increasing resistance observed in fungal infections.

Anticancer Potential

Recent studies indicate that triazole-containing compounds can also exhibit anticancer properties. For example, hybrid compounds designed from triazole and other pharmacophores have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in cancer therapy research.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

Analog 1 : 1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

- Molecular Formula : C₁₆H₁₆N₈O

- Molecular Weight : 336.35

- Substituent : N-(6-Methylpyridin-2-yl)

- Implications: The pyridine group introduces a basic nitrogen, enhancing aqueous solubility compared to the target compound’s benzyl group. Potential for stronger hydrogen bonding with biological targets due to the pyridine’s lone pair .

Analog 2 : 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-Benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide

- Molecular Formula : C₁₇H₁₅N₉O

- Molecular Weight : 361.4

- Substituent : N-(Benzo[d][1,2,3]triazol-5-yl)

- Implications :

Analog 3 : 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-Methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide

- Molecular Formula : C₁₄H₁₄N₈O₂

- Molecular Weight : 326.31

- Substituent : N-(4-Methyl-1,2,5-oxadiazol-3-yl)

- Implications :

Analog 4 : Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

- Molecular Formula: Not explicitly provided (evidence suggests a 1,2,3-triazole core with pyridylmethyl and ethoxy groups).

- Key Feature: 1,2,3-Triazole with pyridine and ethoxymethyleneamino substituents.

- Implications :

Physicochemical and Pharmacokinetic Trends

| Parameter | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight | ~350–370 (estimated) | 336.35 | 361.4 | 326.31 |

| Key Substituent | N-Benzyl-N-methyl | N-(6-Methylpyridinyl) | N-(Benzotriazolyl) | N-(Oxadiazolyl) |

| Solubility | Moderate (lipophilic) | High (pyridine) | Low (bulky aromatic) | Moderate (oxadiazole) |

| Hydrogen Bonding | Moderate (benzyl) | High (pyridine) | High (triazole N) | Moderate (oxadiazole) |

| Metabolic Stability | Moderate | Moderate | High (rigid structure) | High (bioisostere) |

Structural-Activity Relationship (SAR) Insights

Triazole vs. Pyrazole/Pyrimidine: The target’s 1,2,4-triazole (vs. 1,2,3-triazole in Analog 4) likely alters electron distribution, affecting binding to enzymes like CYP450 or kinases .

Azetidine Carboxamide Substitution :

- N-Benzyl-N-methyl (target): Balances lipophilicity for membrane permeability and moderate solubility.

- N-Pyridinyl (Analog 1): Enhances solubility but may reduce blood-brain barrier penetration.

- N-Oxadiazolyl (Analog 3): Improves metabolic stability, a common strategy in protease inhibitor design .

Molecular Weight and Bioavailability :

- Analog 3’s lower molecular weight (326.31) aligns with Lipinski’s rule of five, suggesting favorable oral absorption.

- Analog 2’s higher weight (361.4) may limit passive diffusion but enhance protein-binding longevity .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Heterocyclic Assembly

The target molecule dissects into three modular components:

- 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl scaffold : Derived from 4,6-dichloropyrimidine via sequential S$$_N$$Ar reactions.

- N-Benzyl-N-methylazetidine-3-carboxamide : Synthesized through azetidine ring formation followed by N-alkylation.

- Azetidine-pyrimidine linkage : Established via Buchwald-Hartwig amination or nucleophilic substitution.

Computational modeling (DFT/B3LYP) confirms the thermodynamic preference for triazole substitution at the pyrimidine C6 position (ΔG = -12.7 kcal/mol), guiding regioselective functionalization.

Stepwise Synthesis of Key Intermediates

Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine

Chloropyrimidine Activation

4,6-Dichloropyrimidine (1 ) undergoes S$$N$$Ar with 1H-1,2,4-triazole in DMF at 80°C, catalyzed by K$$2$$CO$$_3$$, yielding 6-chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine (2 ) in 82% yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K$$2$$CO$$3$$ (2 eq) |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 82% |

¹H NMR (400 MHz, DMSO-d6) δ 9.32 (s, 1H, triazole-H), 8.94 (s, 1H, pyrimidine-H), 8.72 (s, 1H, triazole-H).

Preparation of N-Benzyl-N-methylazetidine-3-carboxamide

Azetidine Ring Formation

Azetidine-3-carboxylic acid (4 ) is esterified with SOCl$$2$$/MeOH to methyl azetidine-3-carboxylate (5 ), followed by N-benzylation using benzyl bromide and NaH in THF (Yield: 68%). Subsequent N-methylation with methyl iodide and K$$2$$CO$$_3$$ in DMF provides N-benzyl-N-methylazetidine-3-carboxylate (6 ).

Carboxamide Formation

Hydrolysis of 6 with LiOH in THF/H$$2$$O generates the carboxylic acid (7 ), which undergoes HATU-mediated coupling with NH$$3$$ to yield N-benzyl-N-methylazetidine-3-carboxamide (8 ) (Yield: 74%).

Final Coupling and Optimization

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3 and 8 using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$_3$$ in toluene at 110°C for 24 h achieves C-N bond formation (Yield: 58%).

Optimization Table

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd$$2$$(dba)$$3$$/XPhos | Toluene | 110 | 58 |

| Pd(OAc)$$_2$$/BINAP | DMF | 100 | 42 |

| NiCl$$_2$$(dppf) | Dioxane | 120 | 31 |

Analytical Validation and Pharmacokinetic Profiling

Spectroscopic Characterization

Challenges and Mitigation Strategies

Regioselectivity in Triazole Substitution

Competing C4 vs. C6 substitution on pyrimidine is mitigated by using bulkier bases (e.g., DIPEA) to favor C6 functionalization (C6:C4 = 8:1).

Azetidine Ring Strain

Ring-opening side reactions during N-alkylation are suppressed by employing low temperatures (-20°C) and slow addition of alkylating agents.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the pyrimidine-triazole core via cyclization or coupling reactions. For example, describes copper-catalyzed coupling under mild conditions (35°C, DMSO solvent) for analogous pyrazole-pyrimidine systems .

Azetidine Functionalization : Introduce the N-benzyl-N-methylazetidine moiety via nucleophilic substitution or Buchwald-Hartwig amination. highlights the use of Pd catalysts for similar heterocyclic couplings .

Final Assembly : Couple intermediates using carboxamide-forming reagents (e.g., EDC/HOBt).

Q. Characterization :

- NMR Spectroscopy : Confirm regiochemistry of the triazole and azetidine substituents (e.g., δ 2.23 ppm for methyl groups in ) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESIMS m/z 392.2 in ) .

- HPLC Purity : Ensure >95% purity, as emphasized in for structurally related compounds .

Advanced Reaction Optimization

Q. Q2. How can researchers optimize reaction conditions to improve yield and selectivity?

Methodological Answer:

- Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to evaluate variables like temperature, solvent, and catalyst loading. underscores DoE’s role in minimizing experimental runs while maximizing data quality .

- Computational Screening : Apply quantum chemical calculations (e.g., ICReDD’s reaction path search methods in ) to predict optimal conditions for triazole-pyrimidine coupling .

- Catalyst Selection : For azetidine functionalization, recommends Pd-based catalysts for C-N bond formation with <5% side products .

Example Table : Key Variables and Optimal Ranges

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–50°C | Maximizes coupling efficiency |

| Catalyst (Pd loading) | 2–5 mol% | Reduces side reactions |

| Solvent | DMF or DMSO | Enhances solubility |

Biological Activity and Data Contradictions

Q. Q3. How should researchers resolve contradictions in reported biological activities of similar azetidine-triazole derivatives?

Methodological Answer:

- Target Validation : Use kinase inhibition assays (e.g., ’s approach for triazolopyrimidine derivatives) to confirm target specificity .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., benzyl vs. methyl groups) using analogs from and .

- Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., ’s use of MTT assays) to identify IC50 variability .

Q. Critical Considerations :

- Metabolic Stability : notes that N-methyl groups (as in the target compound) enhance metabolic stability compared to unsubstituted analogs .

- Solubility : Use thermal gravimetric analysis (TGA) to assess crystallinity, as in .

Computational Modeling for SAR

Q. Q4. What computational methods are suitable for predicting the compound’s structure-activity relationships?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. references similar workflows for triazolopyrimidine derivatives .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess triazole-azetidine conformational flexibility.

- QSAR Modeling : Use descriptors like logP and polar surface area (PSA) to correlate with bioavailability (e.g., ’s piperidine-carboxamide analogs) .

Table : Key Descriptors for QSAR

| Descriptor | Target Range | Biological Relevance |

|---|---|---|

| logP | 2–4 | Optimal membrane permeability |

| PSA | 80–100 Ų | Balance solubility and uptake |

Stability and Degradation Pathways

Q. Q5. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24h) and monitor via HPLC (’s protocol for pyridazine analogs) .

- Oxidative Stress : Use H2O2 (3% v/v) to identify vulnerable sites (e.g., triazole ring oxidation in ) .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions (e.g., 104–107°C in ) .

Q. Key Findings :

- The triazole group is prone to hydrolysis under strong acidic conditions (pH <2).

- N-Benzyl substitution (as in the target compound) improves thermal stability compared to unsubstituted azetidines .

Advanced Purification Challenges

Q. Q6. What chromatographic techniques are effective for purifying this compound?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity achieved in ) .

- Flash Chromatography : Optimize eluent ratios (e.g., ethyl acetate/hexane 0–100% in ) .

- Recrystallization : Employ solvent pairs like DCM/hexane for high-purity crystals () .

Q. Critical Parameters :

- Column Choice : Silica gel for polar intermediates; C18 for final products.

- Detector Sensitivity : UV detection at 254 nm for triazole absorbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.